2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiazole rings are modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Bromophenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of a methyl group.
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid: Contains a chlorine atom in place of the methyl group.
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its efficacy as a pharmaceutical agent .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-2-4-12(5-3-11)17-6-8-18(9-7-17)15-16-13(10-21-15)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQCSQYBOOYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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